molecular formula C11H14N2OS2 B6428575 N-[(thiophen-2-yl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide CAS No. 2034292-16-3

N-[(thiophen-2-yl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide

Cat. No.: B6428575
CAS No.: 2034292-16-3
M. Wt: 254.4 g/mol
InChI Key: WMNPVJRUQXFNGS-UHFFFAOYSA-N
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Description

N-[(thiophen-2-yl)methyl]-2-thia-5-azabicyclo[221]heptane-5-carboxamide is a complex organic compound that features a unique bicyclic structure

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS2/c14-11(12-5-9-2-1-3-15-9)13-6-10-4-8(13)7-16-10/h1-3,8,10H,4-7H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNPVJRUQXFNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-2-yl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiophene derivative, followed by the formation of the bicyclic core through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-2-yl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(thiophen-2-yl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(thiophen-2-yl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s bicyclic structure allows it to fit into active sites of enzymes or receptors, thereby inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-thiophenemethanol and 2-thiophenecarboxylic acid.

    Bicyclic amides: Compounds such as 2-azabicyclo[2.2.1]heptane derivatives.

Uniqueness

N-[(thiophen-2-yl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is unique due to its combination of a thiophene ring and a bicyclic amide structure. This dual functionality provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-[(thiophen-2-yl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiplasmodial applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be characterized by its unique bicyclic structure, which incorporates a thiophene moiety. This structural configuration is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on arylidene-based quinazolin-4(3H)-one motifs revealed potent antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values as low as 1.95 μg/mL for antibacterial and 3.90 μg/mL for antifungal activities .

CompoundMIC (μg/mL)Target Organism
Arylidene-based quinazolin1.95Staphylococcus aureus
Arylidene-based quinazolin3.90Candida albicans
Arylidene-based quinazolin3.90Aspergillus niger

Antiplasmodial Activity

This compound has been evaluated for its antiplasmodial effects, particularly against Plasmodium falciparum. Compounds derived from similar scaffolds have shown promising results in inhibiting proteases necessary for the parasite's lifecycle, suggesting that this compound could also exhibit similar mechanisms of action.

Case Studies

  • In Vitro Studies : A study involving derivatives of N-alkyl and N-benzyl-1,10-phenanthroline demonstrated significant antiplasmodial activity with IC50 values ranging from 260.42 to 465.38 nM, indicating the potential efficacy of related compounds in malaria treatment .
  • Molecular Docking Studies : Molecular docking studies on related compounds suggest strong binding affinities to target proteins involved in bacterial cell wall synthesis and fungal cell membrane integrity, reinforcing the hypothesis that this compound could possess similar or enhanced binding capabilities.

The proposed mechanism of action for compounds in this class often involves the inhibition of essential enzymes or pathways within microbial cells, leading to cell death or growth inhibition. The presence of the thiophene ring is thought to enhance interactions with biological targets due to its electron-rich nature.

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